2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide
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Description
2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H11ClN6O and its molecular weight is 350.77. The purity is usually 95%.
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Scientific Research Applications
Computational and Spectroscopic Analysis
- Spectroscopic Characterization and Theoretical Analysis : A study focused on the structural parameters, spectroscopic characterization (including FT-IR, NMR, and UV–Vis absorption), and computational analysis of similar compounds, providing insights into their biological and corrosion inhibition potentials. This analysis also included non-linear optical (NLO) properties, charge distributions, and reactivity descriptors, suggesting the compounds' relevance in various scientific applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Properties : Research into quinoline derivatives containing an azole nucleus revealed promising antimicrobial activity against a variety of microorganisms. The study showcases the potential of these compounds in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
- Synthesis and Biological Activity of Arylazothiazole Dyes : Another study synthesized heterocyclic aryl monoazo compounds, including derivatives with selenium, for dyeing polyester fibers. These compounds exhibited high antioxidant, antitumor, and antimicrobial activities, suggesting their use in creating biologically active fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Chemical Synthesis and Reactivity
- Novel Synthesis Approaches : The synthesis of novel amide derivatives with significant antiproliferative activity against human cancer cell lines indicates the potential for these compounds in cancer research. Such studies provide a foundation for the development of new cancer therapies (Cankara Pirol et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition Analysis : Quinoxaline derivatives were studied for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These studies illustrate the compounds' potential in industrial applications to protect against corrosion (Saraswat & Yadav, 2020).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-quinolin-6-yltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O/c18-12-3-6-14(7-4-12)24-22-16(21-23-24)17(25)20-13-5-8-15-11(10-13)2-1-9-19-15/h1-10H,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZWSIRISYSEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.